
Gly-pro-arg-pro
Descripción general
Descripción
Gly-pro-arg-pro is a synthetic peptide that mimics the N-terminal Gly-Pro-Arg region in the alpha chain of fibrin protein. This compound is known for its ability to inhibit fibrin polymerization, making it a significant molecule in the study of blood coagulation and related processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gly-pro-arg-pro can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups of the amino acids .
Industrial Production Methods
In industrial settings, the production of glycyl-prolyl-arginyl-proline involves large-scale SPPS. The process is automated and optimized for high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) to ensure it meets the required standards .
Análisis De Reacciones Químicas
Types of Reactions
Gly-pro-arg-pro primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Peptide Bond Formation: Typically involves the use of coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in an organic solvent such as DMF (dimethylformamide).
Hydrolysis: Can be catalyzed by acids or bases under aqueous conditions.
Oxidation/Reduction: These reactions may involve reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products
The primary product of these reactions is the peptide itself, with modifications depending on the specific reaction conditions. For example, hydrolysis would yield the individual amino acids .
Aplicaciones Científicas De Investigación
Inhibition of Fibrinogen Aggregation
One of the primary applications of GPRP is its role as an inhibitor of fibrinogen aggregation. Research has shown that GPRP binds to fibrinogen and inhibits its polymerization, which is crucial in the formation of blood clots. The mechanism involves GPRP binding to sites on fibrinogen that are also utilized during the initiation of fibrin formation. This inhibition can be beneficial in conditions where excessive clotting poses a risk, such as thrombosis.
- Case Study : A study demonstrated that GPRP effectively inhibited platelet aggregation induced by thrombin, suggesting its potential use as a therapeutic agent in managing thrombotic disorders .
Modulation of Transglutaminase Activity
GPRP has been shown to modify glutamine residues in fibrinogen, affecting the activity of transglutaminase, an enzyme involved in cross-linking fibrin molecules during clot formation. By inhibiting the cross-linking process, GPRP can alter the mechanical properties of fibrin clots, potentially leading to softer clots that are easier to dissolve.
- Experimental Findings : In vitro studies indicated that GPRP acts as a reversible noncompetitive inhibitor of Factor XIIIa-catalyzed cross-linking between gamma-chains of fibrinogen derivatives. This specificity suggests that GPRP could be used to fine-tune clot properties for therapeutic applications .
Therapeutic Applications in Wound Healing
The modulation of fibrin polymerization by GPRP has implications for wound healing therapies. By controlling clot formation and stability, GPRP can influence the healing process, potentially leading to improved outcomes in surgical and traumatic wounds.
- Research Insight : In studies involving platelet-rich plasma (PRP), GPRP was found to enhance the release of growth factors essential for tissue repair, suggesting its utility in regenerative medicine .
Development of Biomaterials
GPRP's ability to interact with fibrinogen makes it a candidate for developing biomaterials used in tissue engineering. By incorporating GPRP into scaffolds or hydrogels, researchers can create materials that promote controlled cell adhesion and migration, which are critical for tissue regeneration.
- Application Example : A study highlighted the synthesis of a double-headed GPRP ligand designed to mimic the E domain of fibrinogen. This ligand demonstrated enhanced crosslinking capabilities with fibrinogen and could serve as a functional substitute in various biomaterial applications .
Potential Antimicrobial Properties
Recent investigations have suggested that peptides like GPRP may possess antimicrobial properties, making them suitable for applications in infection control during wound healing.
- Preliminary Findings : Initial studies indicated that GPRP could inhibit bacterial growth, particularly against strains such as Staphylococcus aureus, suggesting its potential role as an antimicrobial agent in wound dressings .
Summary Table: Applications of this compound
Mecanismo De Acción
Gly-pro-arg-pro exerts its effects by mimicking the N-terminal region of the fibrin alpha chain, thereby inhibiting the polymerization of fibrin molecules. This inhibition prevents the formation of fibrin clots, which is crucial in the regulation of blood coagulation. The compound interacts with specific molecular targets involved in the coagulation pathway, such as thrombin and fibrinogen .
Comparación Con Compuestos Similares
Similar Compounds
Prolyl-glycyl-proline: Another peptide with similar inhibitory effects on fibrin polymerization.
Selank: A peptide with anxiolytic and nootropic properties, containing a similar proline-rich sequence.
Semax: A neuroprotective peptide with a sequence that includes proline and glycine
Uniqueness
Gly-pro-arg-pro is unique due to its specific sequence that closely mimics the N-terminal region of the fibrin alpha chain. This precise mimicry allows it to effectively inhibit fibrin polymerization, making it a valuable tool in both research and therapeutic applications .
Actividad Biológica
Gly-Pro-Arg-Pro (GPRP) is a tetrapeptide that has garnered significant attention in the field of biochemical research due to its unique interactions with fibrinogen and its implications in hemostasis. This article explores the biological activity of GPRP, focusing on its mechanisms, effects on fibrinogen aggregation, and relevant case studies.
GPRP primarily inhibits fibrinogen aggregation by binding to specific sites involved in the initiation of fibrin formation. Its binding affinity is characterized by a binding constant (K) of approximately per mole, indicating a strong interaction with fibrinopeptide A, a component of fibrinogen . This interaction prevents the polymerization of fibrin, thereby inhibiting clot formation during thrombin treatment in various models .
Inhibition of Transglutaminase Activity
Research has demonstrated that GPRP modifies glutamine residues in the alpha- and gamma-chains of fibrinogen. This modification inhibits transglutaminase cross-linking, which is crucial for stabilizing the fibrin matrix during clot formation. Specifically, GPRP was shown to inhibit the incorporation of labeled putrescine into fibrinogen without affecting beta-chain incorporation, suggesting selective targeting of intermolecular cross-linking sites .
Research Findings and Case Studies
Several studies have investigated the biological activity of GPRP, highlighting its potential therapeutic applications.
Potential Clinical Applications
Given its ability to inhibit clot formation, GPRP has potential applications in clinical settings where anticoagulation is necessary. For instance, it may be useful in surgeries or conditions where excessive clotting poses a risk. Additionally, its mechanism of action could be leveraged to develop new anticoagulant therapies that target specific pathways in coagulation.
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N7O5/c19-10-14(26)24-8-2-5-12(24)15(27)23-11(4-1-7-22-18(20)21)16(28)25-9-3-6-13(25)17(29)30/h11-13H,1-10,19H2,(H,23,27)(H,29,30)(H4,20,21,22)/t11-,12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPZDDCNKXMOMC-AVGNSLFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90987215 | |
Record name | N~2~-[(1-Glycylpyrrolidin-2-yl)(hydroxy)methylidene]arginylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90987215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67869-62-9 | |
Record name | Glycyl-prolyl-arginyl-proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067869629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~-[(1-Glycylpyrrolidin-2-yl)(hydroxy)methylidene]arginylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90987215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.